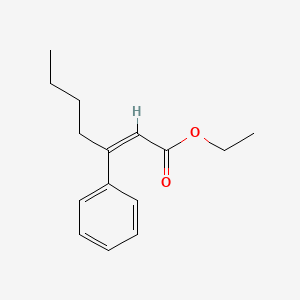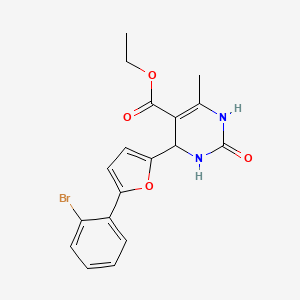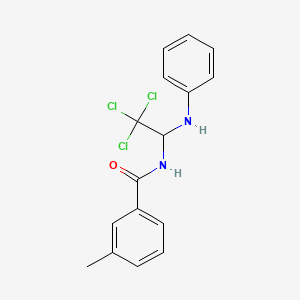
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is a silicon-based compound with the molecular formula C10H28O2Si4. It is known for its unique structural properties, which include a combination of silicon and organic groups. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- typically involves the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: It can be reduced using specific reducing agents to yield simpler silicon-based compounds.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include bromobutane, azobis(2-methylpropionitrile) as a radical initiator, and various acids and bases . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, free-radical bromination of the compound yields 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane .
Wissenschaftliche Forschungsanwendungen
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with transition metals and main group elements, facilitating various chemical transformations . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: This compound is similar in structure and is used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.
1,1,1,2,3,3,3-Heptamethyl-2-trisilane: Another similar compound with applications in organic synthesis.
Uniqueness
2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its specific combination of silicon and organic groups, which imparts distinct chemical properties. Its ability to form stable complexes with various elements and participate in diverse chemical reactions makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
70096-33-2 |
|---|---|
Molekularformel |
C10H28O2Si4 |
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
tris(trimethylsilyl)silylformic acid |
InChI |
InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12) |
InChI-Schlüssel |
MDACQQSIPWSGQM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C(=O)O)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)


![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)

